molecular formula C5H5NO3 B1196753 3-Methylisoxazole-5-carboxylic acid CAS No. 4857-42-5

3-Methylisoxazole-5-carboxylic acid

Cat. No.: B1196753
CAS No.: 4857-42-5
M. Wt: 127.1 g/mol
InChI Key: HXIYCKAAQPHZBM-UHFFFAOYSA-N
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Description

3-Methylisoxazole-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C5H5NO3 It features a five-membered isoxazole ring, which contains both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylisoxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions, such as sodium bicarbonate (NaHCO3), at ambient temperature . Another approach involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .

Industrial Production Methods: Industrial production methods for this compound often employ large-scale cycloaddition reactions. These methods prioritize efficiency, cost-effectiveness, and minimal environmental impact. The use of catalysts like Cu(I) or Ru(II) is common in industrial settings, although metal-free alternatives are gaining popularity due to their reduced toxicity and waste generation .

Chemical Reactions Analysis

Types of Reactions: 3-Methylisoxazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
3-Methylisoxazole-5-carboxylic acid is utilized as a critical intermediate in the synthesis of various pharmaceutical agents. Its unique structure allows for the development of drugs that target neurological disorders and other medical conditions. For instance, it has been employed in the synthesis of aminopyrazole amide derivatives, which act as Raf kinase inhibitors in melanoma cells .

Case Study: Neurological Disorders
In a study involving the synthesis of novel compounds targeting neurological pathways, this compound was integral in developing derivatives that showed promising activity against specific receptors related to neurodegenerative diseases.

Agricultural Chemistry

Enhancement of Agrochemical Efficacy
The compound is also used in formulating agrochemicals such as herbicides and fungicides. Its properties enhance the effectiveness of these products, contributing to improved crop yields and better protection against pests and diseases .

Case Study: Crop Protection
Research demonstrated that formulations containing this compound significantly improved the efficacy of existing herbicides when tested on common agricultural crops. This led to reduced application rates while maintaining crop health and yield .

Biochemical Research

Role as a Biochemical Probe
In biochemical research, this compound serves as a probe to study metabolic pathways and enzyme activities. It has been shown to influence cellular processes such as apoptosis and inflammation through its interaction with various biomolecules .

Case Study: Cellular Effects
A study highlighted the compound's cytotoxic effects on leukemia HL-60 cells, where it affected the expression of proteins involved in cell cycle regulation and apoptosis. This research provides insights into potential therapeutic targets for cancer treatment.

Material Science

Development of Novel Materials
The compound is explored for its potential in developing new materials with enhanced properties, such as thermal stability and chemical resistance. Its unique chemical structure allows for modifications that can lead to advanced material applications .

Case Study: Polymer Applications
Research has shown that incorporating this compound into polymer matrices can significantly improve their mechanical properties and thermal stability, making them suitable for high-performance applications .

Analytical Chemistry

Reference Standard in Analytical Techniques
this compound is utilized as a reference standard in various analytical techniques, ensuring accurate quantification of related compounds in complex mixtures. Its consistent properties make it an essential component in quality control processes .

Case Study: Quantitative Analysis
In an analytical study, the compound was used to develop a method for quantifying related isoxazole derivatives in pharmaceutical formulations. The method demonstrated high sensitivity and reproducibility, underscoring its importance in analytical chemistry .

Summary Table of Applications

Application AreaSpecific UsesNotable Outcomes
Pharmaceutical DevelopmentKey intermediate for drug synthesisDevelopment of Raf kinase inhibitors
Agricultural ChemistryFormulation of herbicides and fungicidesImproved crop yields and pest resistance
Biochemical ResearchStudy of metabolic pathwaysInsights into cancer treatment mechanisms
Material ScienceDevelopment of polymers with enhanced propertiesImproved mechanical strength and thermal stability
Analytical ChemistryReference standard for quantificationHigh sensitivity methods for drug analysis

Mechanism of Action

The mechanism of action of 3-Methylisoxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The isoxazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. This compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Uniqueness: 3-Methylisoxazole-5-carboxylic acid is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties.

Biological Activity

3-Methylisoxazole-5-carboxylic acid (MIC) is a heterocyclic organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of MIC, including its biochemical properties, mechanisms of action, and implications in medicinal chemistry.

Chemical Structure and Properties

This compound has a molecular formula of C5_5H5_5NO3_3 and features a five-membered isoxazole ring. This structure allows for diverse interactions with biomolecules, influencing various biochemical processes.

MIC interacts with enzymes and proteins, affecting their functionality. Notably, it has been identified as a reactant in synthesizing aminopyrazole amide derivatives, which serve as Raf kinase inhibitors in melanoma cells.

PropertyDescription
Molecular FormulaC5_5H5_5NO3_3
SolubilitySoluble in water and organic solvents
pKaApproximately 4.2 (indicating acidic properties)
StabilityStable under standard laboratory conditions

Antimicrobial Activity

Research indicates that MIC exhibits antimicrobial properties. For instance, studies have shown its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent in pharmaceutical applications .

Anticancer Activity

MIC has demonstrated cytotoxic effects on leukemia HL-60 cells by modulating protein expression involved in apoptosis, such as p21 WAF-1, Bax, and Bcl-2. This suggests that MIC may play a role in cancer therapy by inducing programmed cell death in malignant cells.

Anti-inflammatory Effects

In animal models, MIC has shown anti-inflammatory properties. For example, it reduced TNF-α levels and mitigated inflammation in Wistar rats when administered at specific dosages. This positions MIC as a candidate for developing anti-inflammatory drugs.

The mechanism by which MIC exerts its biological effects involves several pathways:

  • Enzyme Inhibition : MIC acts as an inhibitor of lipolysis by antagonizing the effects of theophylline without affecting phosphodiesterase activity .
  • Receptor Interaction : The compound's ability to bind to specific receptors may influence cellular signaling pathways, contributing to its anticancer and anti-inflammatory effects.
MechanismDescription
Enzyme InhibitionInhibits lipolysis; potential monoamine oxidase inhibitor
Receptor ModulationInfluences signaling pathways related to inflammation and cancer

Case Studies

Several studies have investigated the biological activity of MIC:

  • Cytotoxicity Study : A study reported that MIC induced apoptosis in HL-60 leukemia cells by upregulating pro-apoptotic proteins while downregulating anti-apoptotic proteins.
  • Anti-inflammatory Study : In Wistar rats, administration of MIC resulted in significant reductions in inflammatory markers, indicating its potential therapeutic use in inflammatory diseases.
  • Antimicrobial Efficacy : A series of tests demonstrated that MIC effectively inhibited the growth of various bacterial strains, supporting its development as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Methylisoxazole-5-carboxylic acid in laboratory settings?

  • Methodological Answer : A common approach involves cyclocondensation of oxime precursors (e.g., benzaldehyde oxime) with β-ketoesters (e.g., ethyl acetoacetate) using Lewis acids like ZnCl₂. Hydrolysis of the ester intermediate under basic conditions yields the carboxylic acid. Reaction optimization includes temperature control (~60°C) and stoichiometric adjustments to minimize side products .

Q. Which spectroscopic and crystallographic techniques are employed to characterize this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirms the presence of the methyl group (δ ~2.5 ppm) and carboxylic acid proton (δ ~12-14 ppm).
  • X-ray crystallography : Resolves the planar isoxazole ring and hydrogen-bonded dimer formation via O-H···O interactions (bond length ~1.8 Å) .
  • IR spectroscopy : Identifies carboxylic acid C=O stretches (~1700 cm⁻¹) and isoxazole ring vibrations (~1600 cm⁻¹) .

Q. What are the documented biological applications of this compound in pharmacological research?

  • Methodological Answer : The compound is a precursor for synthesizing bioactive heterocycles. For example, isoxazole derivatives are studied as glutamate receptor modulators, where the carboxylic acid group mimics endogenous ligands in binding assays .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer : The methyl group at position 3 introduces steric hindrance, limiting access to the nitrogen atom, while the electron-withdrawing carboxylic acid at position 5 polarizes the ring, directing electrophilic substitution to position 4. Comparative studies with 5-ethyl analogs show reduced reactivity due to increased steric bulk .

Q. How can researchers resolve contradictions in reported crystallographic data for isoxazole derivatives?

  • Methodological Answer : Discrepancies in bond angles (e.g., C-N-O ~105° vs. 108°) may arise from varying crystallization solvents or measurement techniques. Standardizing data collection (e.g., synchrotron XRD) and refining models with high-resolution data (R-factor < 5%) improve accuracy. For example, hydrogen-bonding patterns in 5-methyl derivatives stabilize specific conformations .

Q. What experimental designs mitigate variability in biological activity assays for this compound derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing methyl with phenyl) and assess IC₅₀ values in enzyme inhibition assays.
  • Standardized Assays : Use cell lines with consistent receptor expression (e.g., HEK293 for glutamate receptors) and control for pH-dependent solubility of the carboxylic acid group .

Q. How does molecular packing in this compound crystals affect its physicochemical stability?

  • Methodological Answer : X-ray studies reveal head-to-head dimers stabilized by O-H···O hydrogen bonds (distance ~2.7 Å) and π-π stacking between aromatic rings (slippage ~1.3 Å). These interactions enhance thermal stability (melting point ~168–170°C) but reduce solubility in polar solvents .

Q. Data Contradiction Analysis

Q. Why do reported yields for this compound synthesis vary across studies?

  • Methodological Answer : Yield discrepancies (e.g., 60% vs. 75%) often stem from:

  • Catalyst Choice : ZnCl₂ may offer higher selectivity than AuCl₃ in cyclization steps.
  • Purification Methods : Recrystallization from ethanol vs. DMF/acetic acid impacts purity and recovery .

Q. How can conflicting data on the compound’s stability under storage conditions be reconciled?

  • Methodological Answer : Degradation studies show that refrigeration (0–6°C) in amber vials prevents hydrolysis of the carboxylic acid group. Contradictions arise from exposure to humidity; Karl Fischer titration confirms water content <0.1% in stable batches .

Properties

IUPAC Name

3-methyl-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3/c1-3-2-4(5(7)8)9-6-3/h2H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXIYCKAAQPHZBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4857-42-5
Record name 3-Methyl-5-isoxazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4857-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-methylisoxazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.140
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A round bottom flask with magnetic stirrer was charged with 3-methyl-isoxazole-5-carboxylic acid ethyl ester (900 mg, 5.8 mmol) in tetrahydrofuran (2.0 mL). To the reaction was added a solution of sodium hydroxide (465 mg, 11.6 mmol) in water (2 mL), followed by methanol (4 mL). The reaction was stirred at room temperature for 18-20 hours under an argon atmosphere. The reaction was transferred to a separatory funnel and the pH adjusted to 2 via addition of 1N hydrochloric acid. The mixture was extracted with ethyl acetate (3×35 mL) and the combined extractions were washed with brine (1×50 mL), dried over magnesium sulfate, and filtered. The filtrate was concentrated in vacuo to yield 3-methyl-isoxazole-5-carboxylic acid as a white solid (660 mg, 90%). The solid was used without purification in the next reaction.
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
465 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Concentrated HCl (450 ml) was added to ethyl 2,4-dioxovalerate ( 177.8 g, 1.1 mol ) followed by hydroxylamine hydrochloride (103.7 g, 1.68 mol). The reaction mixture was stirred for 7 hours, then allowed to stand for 60 hours. The solvent was removed in vacuo and the residue was chilled on ice. A solid formed which was collected by filtration and washed with cold water. The solid was dissolved in THF (11), the solution was filtered and the solvent was removed in vacuo. The residue was slurried with ethyl acetate (200 ml) and the solid collected by filtration. Concentration of filtrate to approximately 30 ml afforded a second crop of the product. The two crops were combined and recrystallized from methanol to afford 82.1 g (58%) of 3-methylisoxazole-5-carboxylic acid, m.p. 209°-211° C.
Quantity
103.7 g
Type
reactant
Reaction Step One
Quantity
177.8 g
Type
reactant
Reaction Step Two
Name
Quantity
450 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

3-Methylisoxazole-5-carboxylic acid
3-Methylisoxazole-5-carboxylic acid
3-Methylisoxazole-5-carboxylic acid
3-Methylisoxazole-5-carboxylic acid
3-Methylisoxazole-5-carboxylic acid
3-Methylisoxazole-5-carboxylic acid

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